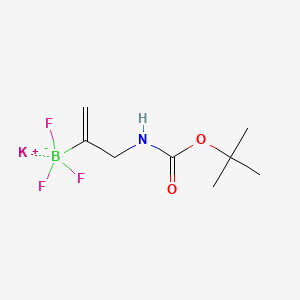
Potassium (2-(ethoxycarbonyl)-3-methylcyclopropyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium [2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide is a specialized organoboron compound. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium [2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide typically involves the reaction of 2-(ethoxycarbonyl)-3-methylcyclopropylboronic acid with potassium trifluoroborate. This reaction is usually carried out in the presence of a palladium catalyst under mild conditions. The process is known for its efficiency and high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Potassium [2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to yield boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products
The major products formed from these reactions include boronic acids, boranes, and various substituted organic compounds, depending on the specific reaction conditions .
Scientific Research Applications
Potassium [2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in transmetalation reactions. In Suzuki–Miyaura coupling, for example, the potassium [2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide transfers its organic group to a palladium catalyst, facilitating the formation of carbon-carbon bonds. This mechanism involves the coordination of the boron atom with the palladium center, followed by the transfer of the organic group .
Comparison with Similar Compounds
Similar Compounds
- Potassium [2-(ethoxycarbonyl)cyclopropyl]trifluoroboranuide
- Potassium [2-(ethoxycarbonyl)ethyl]trifluoroboranuide
Uniqueness
Potassium [2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide is unique due to its specific structural features, which provide enhanced stability and reactivity compared to similar compounds. Its methylcyclopropyl group offers steric hindrance, making it more selective in certain reactions .
Properties
Molecular Formula |
C7H11BF3KO2 |
|---|---|
Molecular Weight |
234.07 g/mol |
IUPAC Name |
potassium;(2-ethoxycarbonyl-3-methylcyclopropyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H11BF3O2.K/c1-3-13-7(12)5-4(2)6(5)8(9,10)11;/h4-6H,3H2,1-2H3;/q-1;+1 |
InChI Key |
CLFDHANUJKLEGD-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1C(C1C(=O)OCC)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


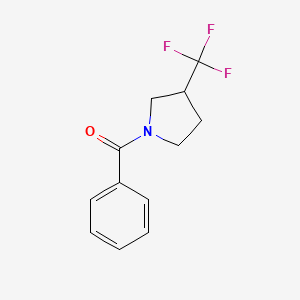



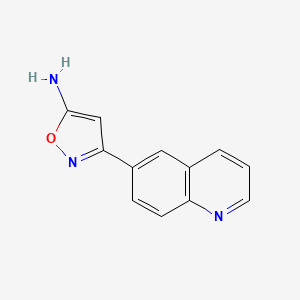
![2-Methoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13483865.png)

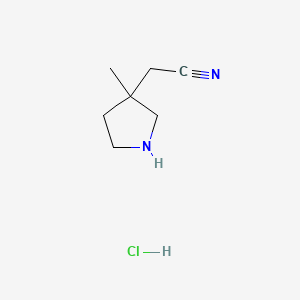
![1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13483887.png)

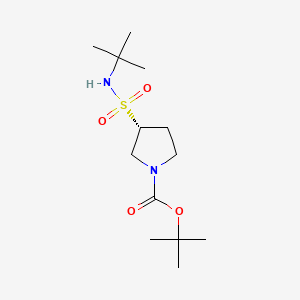

![4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13483927.png)
